molecular formula C6H9N3S B1634442 N,N-Dimethyl-N'-(thiazol-2-yl)formimidamide

N,N-Dimethyl-N'-(thiazol-2-yl)formimidamide

Cat. No. B1634442
M. Wt: 155.22 g/mol
InChI Key: ZELZXDZNESXMHQ-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

prepared by reaction of 2-aminothiazole with N,N-dimethylformamide dimethyl acetate. LC-MS: tR=0.40 min; [M+H]+=156.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide dimethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.CC(C)C(O)=O.[CH3:13][N:14]([CH3:17])[CH:15]=O>>[CH3:13][N:14]([CH3:17])[CH:15]=[N:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1
Name
N,N-dimethylformamide dimethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)C.CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(C=NC=1SC=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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